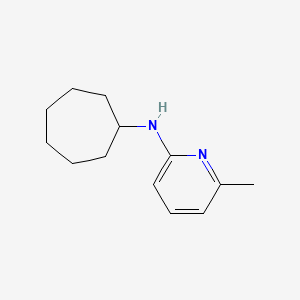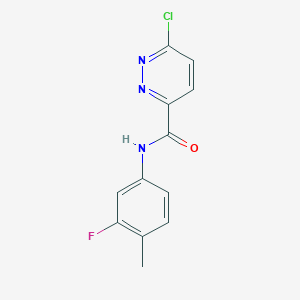![molecular formula C14H15N3O4 B7575377 3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid, commonly known as MOBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOBA is a derivative of benzoic acid and belongs to the class of oxadiazole compounds.
Mechanism of Action
The mechanism of action of MOBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MOBA has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α by suppressing the activity of nuclear factor-κB. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to mediate pain and inflammation.
Biochemical and Physiological Effects:
MOBA has been found to have various biochemical and physiological effects. In animal models, it has been shown to reduce pain and inflammation, induce apoptosis in cancer cells, and enhance the resistance of plants to environmental stressors. MOBA-based polymers have also shown potential in drug delivery and tissue engineering applications.
Advantages and Limitations for Lab Experiments
One of the advantages of MOBA is its ease of synthesis and purification. MOBA-based polymers have unique properties that make them suitable for various applications. However, one of the limitations of MOBA is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of MOBA. One of the areas of research is the development of MOBA-based polymers with improved properties such as solubility and biocompatibility. Another area of research is the investigation of the mechanism of action of MOBA and its potential as a therapeutic agent for various diseases. Additionally, the potential use of MOBA as a plant growth regulator and its impact on crop yield and quality is another area of research that warrants further investigation.
Conclusion:
MOBA is a promising compound with potential applications in various fields such as medicinal chemistry, material science, and agriculture. Its ease of synthesis and unique properties make it a valuable building block for the development of novel materials and therapeutic agents. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of MOBA involves the reaction of 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid with formaldehyde and benzoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid, and the product is obtained after purification through recrystallization.
Scientific Research Applications
MOBA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, MOBA has shown promising results as an anti-inflammatory and analgesic agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. MOBA has also shown potential as an anticancer agent by inducing apoptosis in cancer cells.
In material science, MOBA has been used as a building block for the synthesis of novel polymers with unique properties such as thermal stability and solubility. MOBA-based polymers have potential applications in drug delivery, tissue engineering, and other biomedical applications.
In agriculture, MOBA has been studied for its potential as a plant growth regulator. It has been found to promote root growth and enhance the resistance of plants to environmental stressors such as drought and salinity.
properties
IUPAC Name |
3-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-16-13(21-17-9)6-5-12(18)15-8-10-3-2-4-11(7-10)14(19)20/h2-4,7H,5-6,8H2,1H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYCJDQQAMVGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCC(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)
![N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)
![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
![N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)
![1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575355.png)

![2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7575367.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)